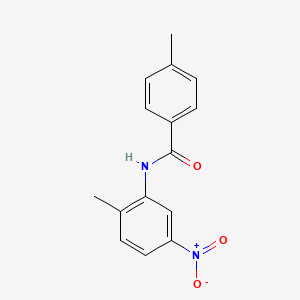![molecular formula C18H23NO2 B5596392 N-(4-methoxyphenyl)tricyclo[5.2.1.0~4,8~]decane-4-carboxamide](/img/structure/B5596392.png)
N-(4-methoxyphenyl)tricyclo[5.2.1.0~4,8~]decane-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(4-methoxyphenyl)tricyclo[5.2.1.0~4,8~]decane-4-carboxamide” is a complex organic compound. It contains a tricyclo[5.2.1.0~4,8~]decane structure, which is a type of hydrocarbon . Attached to this structure is a carboxamide group (CONH2), which is a common functional group in organic chemistry. The “4-methoxyphenyl” part of the name suggests the presence of a phenyl group (a ring of 6 carbon atoms, similar to benzene) with a methoxy group (OCH3) attached .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The tricyclo[5.2.1.0~4,8~]decane structure could potentially undergo reactions typical of hydrocarbons, such as combustion or halogenation . The carboxamide group might be involved in reactions such as hydrolysis or reduction. The phenyl ring could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the functional groups it contains. For example, the presence of the carboxamide group might give it some polarity and the ability to form hydrogen bonds, which could affect its solubility and boiling and melting points .科学的研究の応用
Synthesis and Characterization of Cardo Polyamide-Imides
A study by Liaw, Liaw, and Kang (1999) introduced a cardo diimide-dicarboxylic acid incorporating ether linkage and tricyclo[5.2.1.02,6]decane group for synthesizing new cardo polyamide-imides. These polymers, characterized by high yield, moderate to high inherent viscosities, and broad solubility in polar aprotic solvents, exhibit promising material properties, including high glass transition temperatures (250-290°C) and excellent thermal stability, making them suitable for high-performance applications【Liaw, Liaw, & Kang, 1999】.
Development of New Soluble Cardo Polyamides
Another research by Liaw, Liaw, and Chung (2000) focused on synthesizing new soluble cardo polyamides containing the tricyclo[5.2.1.02,6]decane group. These polyamides showed excellent solubility in polar solvents, amorphous nature, and notable mechanical and thermal properties, suggesting their potential in creating robust and durable materials【Liaw, Liaw, & Chung, 2000】.
Polymorphic Modifications for Hypertension Remedy
Shishkina et al. (2018) explored the diuretic properties of 6-Hydroxy-N-(4-methoxyphenyl)-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide, identifying two polymorphic modifications suitable as new hypertension remedies. Their findings emphasize the compound's potential in pharmacological applications due to its strong diuretic properties【Shishkina et al., 2018】.
Photosensitive Polyimide Synthesis
Research by Ahn, Lee, and Lee (2001) on synthesizing photosensitive polyimides using a tricyclic aliphatic dianhydride monomer showcased the potential of these materials in imaging technologies. The study highlighted the thermal properties and UV degradation patterns of the synthesized polyimides, pointing to their applicability in advanced photoresist materials【Ahn, Lee, & Lee, 2001】.
将来の方向性
Future research on this compound could involve studying its synthesis, properties, and potential applications. If it’s a new compound, initial studies might focus on its synthesis and characterization. If it has potential biological activity, it could be studied for possible use in medicine or other fields .
特性
IUPAC Name |
N-(4-methoxyphenyl)tricyclo[5.2.1.04,8]decane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2/c1-21-15-4-2-14(3-5-15)19-17(20)18-8-6-12-10-13(7-9-18)16(18)11-12/h2-5,12-13,16H,6-11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCCZDYMSSNCHPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C23CCC4CC(C2C4)CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
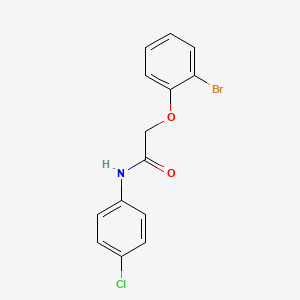
![8-(6-ethyl-2-methyl-4-pyrimidinyl)-2-(3-methoxypropyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5596319.png)
![3-isopropyl-N-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-5-isoxazolecarboxamide](/img/structure/B5596329.png)
![N-1,3-benzothiazol-2-yl-4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B5596337.png)
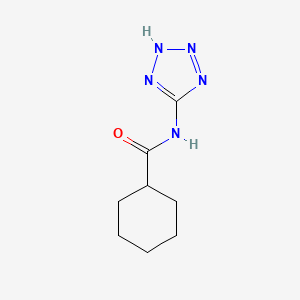
![1-({[4-allyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-methylpiperidine](/img/structure/B5596353.png)
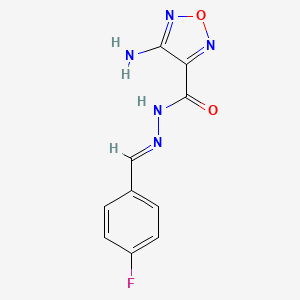
![4-[(2,3,5,6-tetramethylphenyl)sulfonyl]-2-butanone](/img/structure/B5596366.png)
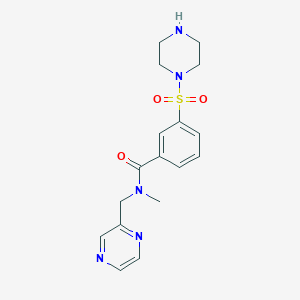
![4-fluoro-N-(7-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide](/img/structure/B5596373.png)
![N-[4-(4-chlorophenoxy)-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5596379.png)

![N-[2-(4-chlorophenyl)ethyl]-4-(trifluoromethyl)benzamide](/img/structure/B5596387.png)
